molecular formula C6H11NO3 B6358831 Methyl 3-(aminomethyl)oxetane-3-carboxylate CAS No. 1782258-80-3

Methyl 3-(aminomethyl)oxetane-3-carboxylate

Cat. No.: B6358831
CAS No.: 1782258-80-3
M. Wt: 145.16 g/mol
InChI Key: ZXLNYJBDYHECQO-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)oxetane-3-carboxylate is a small organic molecule with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. This compound has gained attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

The synthesis of Methyl 3-(aminomethyl)oxetane-3-carboxylate typically involves the reaction of oxetane derivatives with aminomethyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Methyl 3-(aminomethyl)oxetane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxetane derivatives.

    Substitution: The compound can undergo substitution reactions where the aminomethyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Methyl 3-(aminomethyl)oxetane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Methyl 3-(aminomethyl)oxetane-3-carboxylate can be compared with other similar compounds such as:

    3-(Aminomethyl)oxetane: This compound shares a similar oxetane ring structure but lacks the carboxylate group, making it less reactive in certain chemical reactions.

    Methyl azetidine-3-carboxylate: This compound has a similar carboxylate group but features an azetidine ring instead of an oxetane ring, leading to different chemical and biological properties.

    Oxetane-3-carboxylic acid: This compound has a similar oxetane ring and carboxylate group but lacks the aminomethyl group, affecting its reactivity and applications.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 3-(aminomethyl)oxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-5(8)6(2-7)3-10-4-6/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLNYJBDYHECQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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